N-1-Ethyl-d5-1-demethylethyl Torsemide can be sourced from various chemical suppliers that specialize in isotopically labeled compounds. It falls under the category of stable isotope-labeled compounds, which are utilized primarily in research settings to trace metabolic pathways and quantify drug levels in biological samples.
The synthesis of N-1-Ethyl-d5-1-demethylethyl Torsemide typically involves the incorporation of deuterium into the molecular structure at specific positions. This can be achieved through various methods, including:
The synthesis may require specialized techniques such as:
The molecular formula for N-1-Ethyl-d5-1-demethylethyl Torsemide is with a molecular weight of approximately 339.42 g/mol. The presence of deuterium is indicated by the 'd' notation in its name.
The structure can be represented using various chemical notation systems, including:
CC(C(=O)N(C(C)C)S(=O)(=O)N)C(C)C
N-1-Ethyl-d5-1-demethylethyl Torsemide participates in several chemical reactions similar to its parent compound, including:
Reactions are typically monitored using techniques such as:
The mechanism of action for N-1-Ethyl-d5-1-demethylethyl Torsemide mirrors that of Torsemide itself. It acts primarily on the renal system by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water. This diuretic effect helps reduce fluid overload conditions.
Key physical properties include:
Relevant chemical properties involve:
N-1-Ethyl-d5-1-demethylethyl Torsemide has significant applications in scientific research, particularly in:
This compound's unique properties make it an essential tool in both clinical and laboratory settings, facilitating advancements in understanding drug behavior within biological systems.
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6